![molecular formula C18H12ClFN6O2 B6509944 2-[3-(3-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-fluorophenyl)acetamide CAS No. 847384-81-0](/img/structure/B6509944.png)
2-[3-(3-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-fluorophenyl)acetamide
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Description
2-[3-(3-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H12ClFN6O2 and its molecular weight is 398.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(3-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-fluorophenyl)acetamide is 398.0694295 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[3-(3-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- SR-01000133455 has shown promise as an anticancer agent. Researchers have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition. The compound’s mechanism of action involves targeting specific pathways related to cancer cell survival and proliferation .
- In the field of photothermal therapy (PTT), SR-01000133455 has been explored due to its high extinction coefficient at 850 nm. PTT relies on converting light energy into heat to selectively destroy cancer cells. SR-01000133455 nanoparticles exhibit optimal photothermal conversion efficiency under an 808 nm laser, making them suitable for both in vitro and in vivo experiments .
- Pharmaceutical compositions containing SR-01000133455 have been developed for oral administration. These formulations aim to enhance bioavailability and targeted drug delivery. The compound’s unique structure contributes to its stability and potential therapeutic efficacy .
- SR-01000133455 has attracted interest in neurological studies. Researchers have investigated its impact on neurotransmitter systems, neuroprotection, and cognitive function. The compound’s interactions with specific receptors and enzymes make it a valuable tool for understanding brain-related disorders .
- Preliminary studies suggest that SR-01000133455 exhibits antibacterial activity against certain pathogens. Researchers have explored its potential as an alternative or adjunct to existing antibiotics. Further investigations are needed to elucidate its mechanism and optimize its antibacterial effects .
- SR-01000133455 may play a role in modulating inflammatory responses. Its impact on cytokine production, immune cell activation, and tissue inflammation has been studied. Understanding these effects could lead to novel anti-inflammatory therapies .
Anticancer Potential
Photothermal Therapy Enhancement
Oral Drug Delivery Formulation
Neurological Research
Antibacterial Properties
Inflammation Modulation
properties
IUPAC Name |
2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN6O2/c19-11-2-1-3-14(8-11)26-17-16(23-24-26)18(28)25(10-21-17)9-15(27)22-13-6-4-12(20)5-7-13/h1-8,10H,9H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUHWHKJYWQRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorophenyl)acetamide |
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